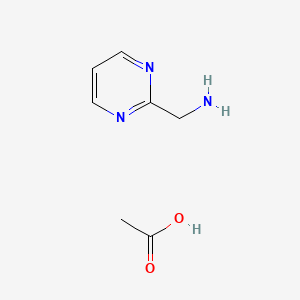

Pyrimidin-2-ylmethanamine acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidin-2-ylmethanamine acetate is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Mechanism of Action

Target of Action

Pyrimidin-2-ylmethanamine acetate primarily targets cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins . These compounds are vital inflammatory mediators, and their inhibition leads to anti-inflammatory effects .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their expression and activities . This inhibitory action results in a decrease in the production of certain vital inflammatory mediators, including prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Biochemical Pathways

The affected biochemical pathways primarily involve the metabolism of arachidonic acid. By inhibiting COX enzymes, this compound disrupts the conversion of arachidonic acid into various inflammatory mediators . This disruption can lead to downstream effects such as a reduction in inflammation and associated symptoms.

Result of Action

The primary result of the action of this compound is its anti-inflammatory effects . By inhibiting the expression and activities of certain vital inflammatory mediators, the compound can reduce inflammation and alleviate associated symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for pyrimidin-2-ylmethanamine acetate involves the reaction of pyrimidine with formaldehyde and ammonium acetate. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases. Another method involves the use of Williamson ether synthesis, where pyrimidine is reacted with an appropriate alkyl halide in the presence of a strong base .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-2-ylmethanamine acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrimidine-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into pyrimidin-2-ylmethanol.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Pyrimidine-2-carboxylic acid derivatives.

Reduction: Pyrimidin-2-ylmethanol.

Substitution: Various substituted pyrimidine derivatives depending on the reagent used.

Scientific Research Applications

Pyrimidin-2-ylmethanamine acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential components of DNA and RNA.

Industry: It is used in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Pyrimidin-2-ylmethanamine acetate can be compared with other similar compounds, such as:

2-Aminopyrimidine: Similar in structure but lacks the methanamine group.

Pyrimidine-2-carboxylic acid: An oxidized form of this compound.

Pyrimidin-2-ylmethanol: A reduced form of this compound.

Uniqueness: Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis and drug development .

Biological Activity

Pyrimidin-2-ylmethanamine acetate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes . The COX enzymes are crucial in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. By inhibiting these enzymes, the compound demonstrates significant anti-inflammatory effects . This action is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and certain cancers.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural modifications. For instance, studies have shown that substituents on the pyrimidine ring can significantly alter the compound's affinity and selectivity for various biological targets. Research indicates that 4,6-disubstituted pyrimidines can selectively activate nicotinic acetylcholine receptors (nAChRs), demonstrating the importance of hydrophobic interactions in maintaining receptor affinity .

Biological Activities

This compound exhibits a range of biological activities:

-

Antitumor Activity :

- In vitro studies have shown that derivatives of pyrimidin-2-ylmethanamine exhibit potent anti-proliferative effects against various cancer cell lines, including HepG2 and A549 cells. The compound acts as an antagonist to retinoid X receptor alpha (RXRα), promoting apoptosis in cancer cells while maintaining low cytotoxicity in normal cells .

- Anti-inflammatory Effects :

-

Antimicrobial Activity :

- Pyrimidine derivatives have shown antimicrobial properties against various pathogens, indicating their potential as therapeutic agents in infectious diseases.

Case Study 1: Anticancer Activity

A study evaluated a series of pyrimidine derivatives for their anticancer properties, focusing on their interaction with RXRα. Among these, compound 6A demonstrated strong antagonist activity with an EC50 value of 1.68 ± 0.22 µM and significant anti-proliferative effects against HepG2 and A549 cancer cell lines . The findings suggest that modifications to the pyrimidine structure can enhance anticancer efficacy.

Case Study 2: Anti-inflammatory Properties

Research involving carrageenan-induced paw edema models indicated that certain pyrimidine derivatives exhibited anti-inflammatory effects similar to indomethacin, with ED50 values demonstrating their potential as effective anti-inflammatory agents .

Data Tables

| Biological Activity | IC50/EC50 Values | Target |

|---|---|---|

| COX-2 Inhibition | 0.04 ± 0.01 μmol | COX Enzymes |

| Anticancer Activity (6A) | EC50 = 1.68 ± 0.22 µM | RXRα |

| Anti-inflammatory (ED50) | 9.17 μM (indomethacin) | Inflammation |

Properties

IUPAC Name |

acetic acid;pyrimidin-2-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.C2H4O2/c6-4-5-7-2-1-3-8-5;1-2(3)4/h1-3H,4,6H2;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLVMBSMPAAYNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CN=C(N=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.